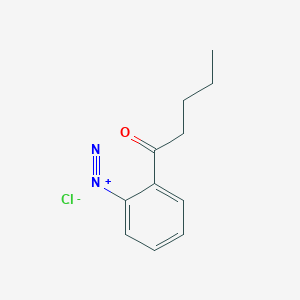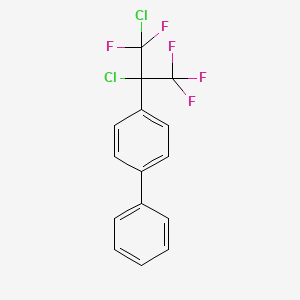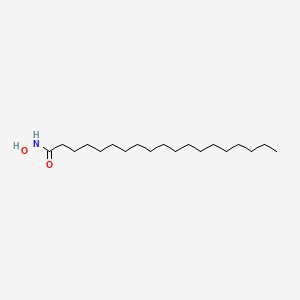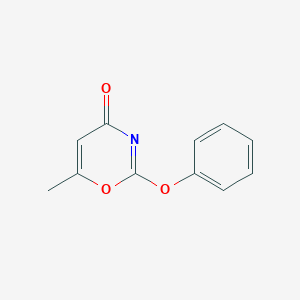
2-Pentanoylbenzene-1-diazonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pentanoylbenzene-1-diazonium chloride is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring. The compound is known for its reactivity and is used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanoylbenzene-1-diazonium chloride typically involves the diazotization of 2-pentanoylbenzene. This process includes the reaction of 2-pentanoylbenzene with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures. The reaction conditions must be carefully controlled to maintain the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the production of diazonium salts like this compound often involves continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of decomposition and maximizing efficiency.
化学反応の分析
Types of Reactions
2-Pentanoylbenzene-1-diazonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The diazonium group can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and copper(I) bromide. These reactions are typically carried out at low temperatures to prevent decomposition.
Coupling Reactions: Phenols and aromatic amines are dissolved in alkaline solutions and reacted with the diazonium salt at low temperatures.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium salt to the corresponding amine.
Major Products Formed
Substitution Reactions: Products include halogenated benzenes, phenols, and nitriles.
Coupling Reactions: Azo compounds, which are often brightly colored and used as dyes.
Reduction Reactions: The corresponding amine, 2-pentanoylbenzene.
科学的研究の応用
2-Pentanoylbenzene-1-diazonium chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of synthetic dyes and pigments.
作用機序
The mechanism of action of 2-Pentanoylbenzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, depending on the conditions and reagents used. The diazonium ion acts as an electrophile, reacting with nucleophiles to form substitution or coupling products. The molecular targets and pathways involved depend on the specific reaction and application.
類似化合物との比較
Similar Compounds
- Benzenediazonium chloride
- 4-Methylbenzenediazonium chloride
- 2-Chlorobenzenediazonium chloride
Uniqueness
2-Pentanoylbenzene-1-diazonium chloride is unique due to the presence of the pentanoyl group, which can influence its reactivity and the types of products formed
特性
CAS番号 |
61485-15-2 |
|---|---|
分子式 |
C11H13ClN2O |
分子量 |
224.68 g/mol |
IUPAC名 |
2-pentanoylbenzenediazonium;chloride |
InChI |
InChI=1S/C11H13N2O.ClH/c1-2-3-8-11(14)9-6-4-5-7-10(9)13-12;/h4-7H,2-3,8H2,1H3;1H/q+1;/p-1 |
InChIキー |
URCDXPQORJCULN-UHFFFAOYSA-M |
正規SMILES |
CCCCC(=O)C1=CC=CC=C1[N+]#N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate](/img/structure/B14590245.png)
![3-(2-Propyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide](/img/structure/B14590248.png)


![Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate](/img/structure/B14590258.png)


![1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane](/img/structure/B14590283.png)

![9-Diazobicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14590301.png)

![4-{4-[Hydroxy(diphenyl)methyl]piperidin-1-yl}-1-(piperidin-1-yl)butan-1-one](/img/structure/B14590309.png)

![Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide](/img/structure/B14590336.png)
